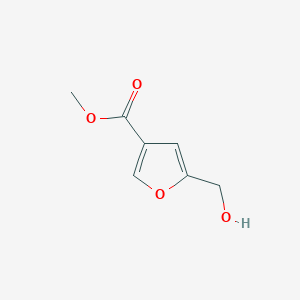
Methyl 5-(hydroxymethyl)furan-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.259±0.06 g/cm3 . Its pKa value is predicted to be 13.74±0.10 .Applications De Recherche Scientifique
Biomedical Applications
Synthesis and Biological Activity Studies : Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, synthesized from furfuryl alcohol, have demonstrated significant biological activities. Notably, the amine derivative exhibited potent cytotoxicity against cancer cell lines like HeLa, HepG2, and Vero, as well as Gram-positive and Gram-negative bacteria. One derivative, in particular, showed substantial activity with an IC50 of 62.37 µg/mL against the HeLa cell line and MIC 250 µg/mL against photogenic bacteria, indicating its potential as a therapeutic agent (Phutdhawong et al., 2019).
Bioactivities of Furan Carboxylic Acids : Furan-2-carboxylic acids derived from the roots of Nicotiana tabacum have been studied for their bioactivities, particularly their anti-tobacco mosaic virus (anti-TMV) and cytotoxicity activities. Compounds isolated in this study demonstrated high anti-TMV activity and moderate to weak inhibitory activities against certain human tumor cell lines, suggesting their potential in agricultural and pharmacological applications (Wu et al., 2018).
Chemical Synthesis and Analysis
High-Performance Liquid Chromatography in Honey Analysis : A high-performance liquid chromatographic method has been developed to determine various compounds including methyl-5-(hydroxymethyl)-2-furan carboxylate in honey and honeydew samples. This method, involving solid-phase extraction and UV detection, underscores the compound's relevance in food analysis and quality control (Nozal et al., 2001).
Wittig Synthesis from Fructose : Methyl-5-(hydroxymethyl)-2-furan carboxylate has been synthesized through a Wittig reaction involving fructose, showcasing an innovative method to produce stable derivatives from carbohydrates. This synthesis is pivotal in developing alternative processing methods for renewable biomass (Sakhautdinov et al., 2020).
Environmental and Material Applications
Enzymatic Synthesis of Biobased Polyesters : The compound 2,5-bis(hydroxymethyl)furan, structurally similar to Methyl 5-(hydroxymethyl)furan-3-carboxylate, has been utilized as a biobased rigid diol in the enzymatic synthesis of polyesters. This process, involving various diacid ethyl esters and Candida antarctica Lipase B, has led to the creation of novel furan polyesters with potential applications in biodegradable materials and sustainable production (Jiang et al., 2014).
Catalytic Reduction for Biorefinery : The catalytic reduction of biomass-derived furanic compounds, including 5-hydroxymethylfurfural (structurally related to this compound), is crucial in biorefinery. This process, involving hydrogenation, hydrogenolysis, and polymerization reactions, aids in the conversion of oxygen-rich compounds to valuable chemicals for industrial applications (Nakagawa et al., 2013).
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
The potential future directions for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” could involve further exploration of its antibacterial and cytotoxic activities . It has been suggested that the compound has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .
Mécanisme D'action
Target of Action
Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .
Mode of Action
It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .
Biochemical Pathways
It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .
Result of Action
MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .
Action Environment
The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)
Analyse Biochimique
Biochemical Properties
It is known that furanic compounds, to which this molecule belongs, are highly reactive This suggests that Methyl 5-(hydroxymethyl)furan-3-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Some furanic compounds have been shown to have significant anticancer activities
Propriétés
IUPAC Name |
methyl 5-(hydroxymethyl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWONULRTBORBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)
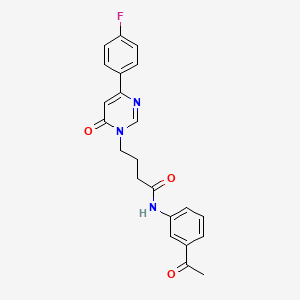
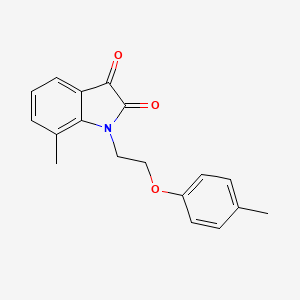
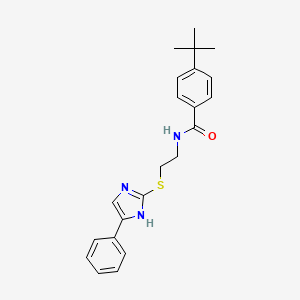
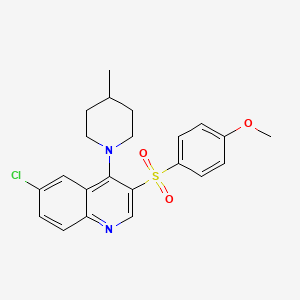

![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2857368.png)
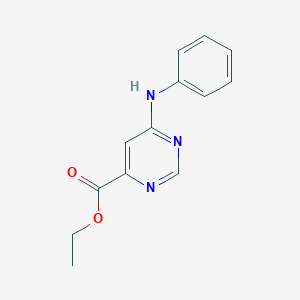
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2857372.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)
![1-Morpholino-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2857374.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
